7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Properties
IUPAC Name |
7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-3-4-10-26-11-13-28(14-12-26)23(30)20-17-27(15-16-32-2)18-21-22(20)25-29(24(21)31)19-8-6-5-7-9-19/h5-9,17-18H,3-4,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVXLENMNMMNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the butylpiperazine and methoxyethyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of piperazine can be effective in treating conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase activity. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions.
Cancer Treatment
The compound's structural similarity to known anticancer agents suggests potential efficacy in targeting mutant IDH enzymes. This could lead to the development of novel therapeutic strategies for treating gliomas and acute myeloid leukemia (AML) associated with IDH mutations.
Antidepressant Activity
Some studies have indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. The interaction with serotonin receptors may contribute to mood regulation and anxiety reduction.
Case Study 1: Inhibition of Acetylcholinesterase
A study examining various piperazine derivatives found that compounds structurally related to 7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one demonstrated significant inhibition of acetylcholinesterase activity. The results indicated a dose-dependent response, suggesting potential for further development as cognitive enhancers in Alzheimer's disease models .
Case Study 2: Antitumor Activity
In vitro assays have shown that related piperazine compounds can inhibit cell proliferation in IDH-mutant glioma cells. The mechanism involves the disruption of metabolic pathways essential for tumor growth, indicating a promising avenue for cancer therapy .
Mechanism of Action
The mechanism of action of 7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo-Pyridinone Family
The following table summarizes key structural analogs and their differences:
Substituent-Driven Pharmacological Differences
- Piperazine Modifications: The 4-butylpiperazine group in the target compound may enhance lipophilicity compared to the 4-(2-fluorophenyl)piperazine in ’s analog, which introduces electron-withdrawing effects for improved target affinity .
Position 5 Substituents :
Biological Activity Trends :
Comparative Data on Physicochemical Properties
| Property | Target Compound | 5-Ethyl-7-[4-(2-fluorophenyl)piperazine] Analog | 7-Butanoylpiperazine Analog |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Water Solubility | Moderate | Low | High |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Note: Predicted using substituent contributions from and .
Mechanistic and Functional Insights
- Target Selectivity: The 2-methoxyethyl group may reduce off-target interactions compared to 3,5-dimethylphenyl-substituted pyrazolo-pyrimidinones (), which exhibit broader kinase inhibition .
- Metabolism : Piperazine-containing analogs (e.g., ) are prone to N-dealkylation, whereas the target compound’s butyl chain could slow hepatic clearance .
Biological Activity
The compound 7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS: 1021095-90-8) is a member of the pyrazolo[4,3-c]pyridine class, characterized by a complex structure that includes a piperazine moiety and various functional groups. This article delves into its biological activity, synthesis pathways, and potential pharmacological applications.
Structural Features
The compound features several key structural components:
- Piperazine Ring : Known for its role in drug design due to its ability to interact with various biological targets.
- Methoxyethyl Group : Enhances solubility and may influence biological activity.
- Phenyl Group : Often associated with diverse pharmacological properties.
Molecular Formula
The molecular formula for this compound is CHNO.
Anticancer Potential
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. The structural similarity of this compound to known kinase inhibitors suggests potential efficacy in cancer treatment. Kinases play a crucial role in cell signaling pathways related to cancer progression:
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Inhibition of kinase activity |
| 6-(4-fluorophenyl)-pyrazolo[4,3-c]pyridine | Anticancer | Targeting specific kinases |
| 5-benzoylpyrazolo[4,3-c]pyridine | Anti-inflammatory | Inhibition of inflammatory pathways |
Neuropharmacological Effects
Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function:
Additional Pharmacological Activities
The presence of the piperazine moiety suggests potential interactions with ion channels and receptors. Research on similar compounds has indicated activities such as:
- Antidepressant effects : Through modulation of serotonin receptors.
- Antimicrobial properties : Some derivatives exhibit activity against bacterial strains.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the piperazine derivative.
- Introduction of the methoxyethyl group.
- Cyclization to form the pyrazolo[4,3-c]pyridine core.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar pyrazolo[4,3-c]pyridines, compounds were tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations.
Case Study 2: Neuropharmacological Effects
Research on piperazine derivatives demonstrated their potential as cognitive enhancers through AChE inhibition. In vivo studies showed improved memory performance in rodent models treated with these compounds.
Q & A
Basic Research Questions
Q. What are common synthetic routes for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?
- Methodological Answer : The core structure is typically synthesized via cyclization reactions. For example, pyrazole-fused systems can be generated by treating azido-pyrazole carbaldehydes with hydrazine hydrate under reflux in acetic acid/ethanol, forming pyrazolo[3,4-c]pyrazole intermediates (Scheme 3, ). Another approach involves Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate reactive intermediates for subsequent coupling with heterocycles like barbituric acid (Scheme 1, ).
Q. How is the compound characterized analytically to confirm its structure?
- Methodological Answer : Characterization employs:
- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches.
- ¹H/¹³C NMR to resolve substituent environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, phenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental analysis to validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. What role does the butylpiperazine moiety play in the compound’s properties?
- Methodological Answer : The butylpiperazine group enhances solubility and bioavailability via its basic nitrogen atoms, which can form salts. It also provides conformational flexibility for target binding. Comparative studies show that alkyl chain length (e.g., methyl vs. butyl) impacts pharmacokinetic parameters like protein binding (52–59% for similar analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Substituent variation : Replace the 2-methoxyethyl group with polar groups (e.g., hydroxyethyl) to modulate hydrophilicity .
- Piperazine modification : Introduce electron-withdrawing groups (e.g., fluoro) on the piperazine ring to enhance metabolic stability .
- Biological testing : Use enzyme inhibition assays (e.g., carbonic anhydrase II) or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) to quantify effects .
Q. How to resolve contradictions in biological activity data across similar analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurities. Strategies include:
- Reproducibility checks : Re-synthesize compounds using validated protocols (e.g., POCl₃-mediated cyclization ).
- Counter-screening : Test analogs against off-target receptors (e.g., PDE isoforms ).
- Data normalization : Use positive controls (e.g., sildenafil for PDE5 inhibition) to calibrate activity thresholds .
Q. What computational methods predict the compound’s binding mode to target proteins?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., PDE5 catalytic domain ).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent.
- Free energy calculations : Compute binding affinities via MM-PBSA/GBSA methods.
Q. How to assess metabolic stability and identify major metabolites?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the butylpiperazine chain ).
- Isotope labeling : Use deuterated analogs to track metabolic pathways .
- CYP inhibition studies : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Experimental Design & Data Analysis
Designing a stability study for hygroscopicity in the solid state:
- Methodological Answer :
- Conditions : Expose the compound to 25°C/60% RH for 28 days.
- Analysis : Monitor mass changes (TGA), crystallinity (XRPD), and degradation (HPLC).
- Mitigation : Use anti-caking agents (e.g., colloidal silica) or store under inert gas .
Q. How to address low yield in the final coupling step?
- Methodological Answer :
- Optimize stoichiometry : Adjust molar ratios of pyrazole-carbaldehyde and piperazine derivatives (e.g., 1:1.2 for excess amine ).
- Catalyst screening : Test bases like Et₃N or DBU to enhance reaction efficiency.
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) .
Interpreting conflicting NMR data for regioisomeric impurities:
- Methodological Answer :
- 2D NMR : Perform HSQC/HMBC to assign ambiguous proton-carbon correlations.
- Spiking experiments : Add authentic standards of suspected impurities to identify peaks.
- Theoretical calculations : Compare experimental shifts with DFT-predicted chemical shifts .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
